molecular formula C21H16N2O3S2 B2583562 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 898427-74-2

2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No. B2583562
CAS RN: 898427-74-2
M. Wt: 408.49
InChI Key: KTUQHBJMZASEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The compound can be synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The molecular structure of “2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide” is characterized by the presence of a benzothiazole ring, which is a privileged scaffold in the field of synthetic and medicinal chemistry .

Scientific Research Applications

Therapeutic Potential in Cancer Treatment

The benzothiazole scaffold, including compounds such as 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide, has been identified as a key structural component in the development of new chemotherapeutics. Research highlights the therapeutic potential of benzothiazole derivatives, especially 2-arylbenzothiazoles, as antitumor agents. Their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects, underscores their importance in drug discovery. The structural simplicity and ease of synthesis of benzothiazole derivatives allow for the development of chemical libraries that could aid in discovering new chemical entities targeting cancer treatment (Kamal et al., 2015).

Versatility in Medicinal Chemistry

Benzothiazole and its derivatives exhibit a wide range of pharmacological properties, making them significant in medicinal chemistry. The unique methine center in the thiazole ring contributes to its varied biological activities. These compounds are less toxic and demonstrate enhanced activities, establishing the benzothiazole scaffold as an integral moiety in the development of drugs for various pharmacological activities such as antiviral, antimicrobial, antiallergic, anti-diabetic, antitumor, anti-inflammatory, and anticancer effects (Bhat & Belagali, 2020).

Role in Antimicrobial and Antiviral Therapies

The heterocyclic nature of benzothiazole derivatives, including 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide, contributes significantly to their use in antimicrobial and antiviral therapies. Recent literature emphasizes the synthesis of benzothiazole derivatives that exhibit various modes of action against microorganisms or viruses, suggesting these compounds as active candidates in the discovery of new antimicrobial or antiviral agents. The development of benzothiazole derivatives is encouraged for clinical development, provided pharmaceutical studies confirm their safety and efficacy (Elamin et al., 2020).

Future Directions

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities, and more . Therefore, the future directions for “2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide” could involve further exploration of its potential biological activities.

properties

IUPAC Name

2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c24-20(14-28(25,26)17-9-2-1-3-10-17)22-16-8-6-7-15(13-16)21-23-18-11-4-5-12-19(18)27-21/h1-13H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUQHBJMZASEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide

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